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Compound of Interest

Compound Name: 5-(4-Bromophenyl)oxazol-2-amine

Cat. No.: B3055995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 5-(4-Bromophenyl)oxazol-2-amine. Given the limited

availability of detailed experimental data for this specific molecule, this guide also incorporates

information from closely related structural analogs to provide a broader context for research

and development.

Chemical Identification
The compound 5-(4-Bromophenyl)oxazol-2-amine is a heterocyclic aromatic molecule

containing an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an

amine group at the 2-position.
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Identifier Value Source

IUPAC Name
5-(4-bromophenyl)-1,3-oxazol-

2-amine
LookChem[1]

CAS Number 6826-26-2 LookChem[1], Guidechem[2]

Molecular Formula C₉H₇BrN₂O -

Molecular Weight 239.07 g/mol -

Canonical SMILES
C1=CC(=CC=C1C2=C(N=C(O

2)N)Br)
-

Note: While the CAS number 6826-26-2 is associated with 5-(4-Bromophenyl)oxazol-2-amine
by several chemical suppliers, at least one vendor lists a different compound under this

number, indicating a potential data discrepancy. Researchers should verify the identity of any

commercial samples.

Physicochemical Properties
Detailed experimental physicochemical data for 5-(4-Bromophenyl)oxazol-2-amine is not

readily available in the public domain. The following table presents predicted properties and

data from structurally similar compounds.

Property Value Notes

Physical State Solid (predicted)
Based on analogous

compounds.

Melting Point Not available -

Boiling Point Not available -

Solubility

Sparingly soluble in water

(predicted); Soluble in organic

solvents like DMSO, DMF

(predicted)

Based on general

characteristics of similar

heterocyclic compounds.

pKa Not available -
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Synthesis and Characterization
A definitive, peer-reviewed synthesis protocol for 5-(4-Bromophenyl)oxazol-2-amine has not

been identified in the current literature. However, several established synthetic routes to 2-

amino-5-aryloxazoles can be proposed.

Plausible Synthetic Pathways
Two primary synthetic strategies are commonly employed for the preparation of the 2-

aminooxazole scaffold.

Method 1: From an α-Haloketone and Urea/Cyanamide

This is a classical approach to forming the 2-aminooxazole ring system. The synthesis would

involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide)

with urea or a related reagent.

Method 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile method for constructing oxazole rings from

aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4] In a variation to produce a 2-amino

derivative, a different isocyanide precursor or subsequent functional group manipulation would

be necessary.

Proposed Experimental Protocol (Analogous to Method
1)
The following protocol is a generalized procedure based on the synthesis of similar 2-amino-5-

aryloxazoles and should be optimized for the specific synthesis of 5-(4-Bromophenyl)oxazol-
2-amine.

Reaction:

Step 1: Materials and Reagents:

2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

Urea (2.0-3.0 eq)
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Solvent (e.g., Ethanol, DMF, or Acetonitrile)

Base (optional, e.g., NaHCO₃, K₂CO₃)

Step 2: Reaction Setup:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-

bromo-1-(4-bromophenyl)ethan-1-one and the chosen solvent.

Add urea to the mixture. If a base is used, it should be added at this stage.

Step 3: Reaction Execution:

Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The reaction

progress should be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification:

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, it can be collected by filtration.

Alternatively, the solvent can be removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization
The structure of the synthesized 5-(4-Bromophenyl)oxazol-2-amine should be confirmed

using standard analytical techniques:
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Technique Expected Observations

¹H NMR

Aromatic protons of the bromophenyl ring, a

singlet for the oxazole ring proton, and a broad

singlet for the amine protons.

¹³C NMR
Signals corresponding to the carbons of the

bromophenyl and oxazole rings.

Mass Spectrometry

A molecular ion peak corresponding to the exact

mass of the compound. The isotopic pattern for

bromine (¹⁹Br and ⁸¹Br) should be observable.

FT-IR

Characteristic peaks for N-H stretching (amine),

C=N and C=C stretching (aromatic and oxazole

rings), and C-Br stretching.

Biological Activity and Potential Applications
While no specific biological data for 5-(4-Bromophenyl)oxazol-2-amine has been found, the

2-amino-5-aryloxazole scaffold is a known pharmacophore present in molecules with a wide

range of biological activities.

Derivatives of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, an important target in anti-angiogenic

cancer therapy.[5] The broader class of oxazole-containing compounds has been explored for

anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6]

The presence of the 4-bromophenyl moiety can influence the pharmacokinetic and

pharmacodynamic properties of the molecule, potentially through halogen bonding interactions

with biological targets.

Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a plausible synthetic pathway for 5-(4-Bromophenyl)oxazol-
2-amine.
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Caption: Plausible synthesis of 5-(4-Bromophenyl)oxazol-2-amine.

Logical Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel compound like 5-
(4-Bromophenyl)oxazol-2-amine in a drug discovery context.
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Caption: Drug discovery workflow for a novel chemical entity.
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Conclusion
5-(4-Bromophenyl)oxazol-2-amine is a molecule of interest due to its structural similarity to

other biologically active compounds. While detailed experimental data for this specific

compound is sparse, this guide provides a framework for its synthesis, characterization, and

potential evaluation based on established chemical principles and data from related molecules.

Further research is warranted to fully elucidate the chemical and biological properties of this

compound and to explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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